molecular formula C16H18ClNO2 B1682073 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride CAS No. 62717-42-4

1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride

Cat. No. B1682073
CAS RN: 62717-42-4
M. Wt: 291.77 g/mol
InChI Key: YEWHJCLOUYPAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride” is a benzazepine that is 2,3,4,5-tetrahydro-3-benzazepine bearing a phenyl substituent at position 1 and two hydroxy substituents at positions 7 and 8 . It is also known as 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol .


Molecular Structure Analysis

The molecular formula of this compound is C16H17NO2 . It has an average mass of 255.312 Da and a monoisotopic mass of 255.125931 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 467.1±45.0 °C at 760 mmHg, and a flash point of 180.1±19.3 °C . It has 3 hydrogen bond acceptors and 3 hydrogen bond donors . Its polar surface area is 52 Å2 .

Scientific Research Applications

Dopaminergic Activity

The substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have been evaluated for their agonistic properties on central and peripheral dopamine receptors. These compounds, synthesized through the cyclization of certain amino alcohols and subsequent demethylation, showed preliminary dopaminergic activity in anesthetized dogs by influencing renal blood flow and resistance. Notably, compounds with a hydroxyl group on the 1-phenyl group or substituted at the 3' position with chloro, methyl, or trifluoromethyl groups exhibited potent activity. Further evidence of their central dopaminergic activity was demonstrated through rotational effects in rats and stimulation of rat striatal adenylate cyclase (Pfeiffer et al., 1982).

Modulation of Sigma-1 Receptor

SKF83959 and its analogs, known for their atypical dopamine receptor-1 (D1 receptor) agonistic effects, also exhibit significant modulation of the sigma-1 receptor. This modulation, evidenced by promoting the binding of sigma-1 receptor agonists without affecting sigma-1 receptor antagonists, suggests an allosteric effect. This discovery offers insights into the D1 receptor-independent effects of SKF83959, such as neuroprotection and enhancement of spontaneous glutamate release, which may be mediated through sigma-1 receptor activation (Guo et al., 2013).

Synthesis and Structural Analysis

A series of 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, including the 6-bromo and 6-chloro derivatives, have been synthesized and evaluated for their affinity for the D1 dopamine receptor. This work highlights the impact of halogen substitution on receptor affinity and provides a foundation for further in vivo studies and the resolution into active and inactive enantiomers. Such compounds are pivotal in understanding the structural requirements for dopaminergic activity and receptor interaction (Neumeyer et al., 1991).

G Protein-Coupled Inwardly Rectifying Potassium Channels Inhibition

Research has revealed that SCH23390, a classic D1 dopamine receptor antagonist, also inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels. This unexpected activity, independent of its D1 receptor antagonism, suggests a potential physiological significance and may necessitate the reevaluation of studies that have used SCH23390 exclusively for probing D1 receptor function (Kuzhikandathil & Oxford, 2002).

properties

IUPAC Name

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWHJCLOUYPAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936175
Record name SKF 38393 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500383
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol hydrochloride

CAS RN

62717-42-4
Record name SKF 38393A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062717424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 62717-42-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SKF 38393 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SKF-38393 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIV5R2G7VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride
Reactant of Route 2
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride
Reactant of Route 5
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride
Reactant of Route 6
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.